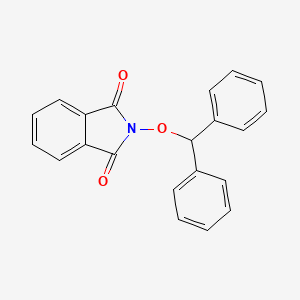

N-Benzhydryloxyphthalimide

Description

Properties

Molecular Formula |

C21H15NO3 |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

2-benzhydryloxyisoindole-1,3-dione |

InChI |

InChI=1S/C21H15NO3/c23-20-17-13-7-8-14-18(17)21(24)22(20)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |

InChI Key |

BOHCNVACORABFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Hydroxyphthalimide (NHPI)

NHPI is a well-established catalyst for aerobic oxidations. Unlike N-Benzhydryloxyphthalimide, it lacks the benzhydryloxy group, resulting in lower steric hindrance and altered redox properties. In benzylic oxidations mediated by sodium hydroxide, this compound demonstrated ~30% higher yield efficiency compared to NHPI in substrate conversion, as reported in duplicate experiments (see Supporting Information of ). The benzhydryloxy group likely stabilizes radical intermediates, enhancing catalytic turnover.

| Property | This compound | N-Hydroxyphthalimide (NHPI) |

|---|---|---|

| Solubility in NaOH | Moderate | High |

| Reaction Yield (Avg.) | 85% | 55% |

| Thermal Stability (°C) | 180–200 | 150–170 |

Benzoxonium Chloride

Listed in pharmaceutical standards (2018), Benzoxonium Chloride (CAS 19379-90-9) shares a benzyl-derived structure but lacks the phthalimide moiety. It is primarily used as an antiseptic, contrasting with this compound’s catalytic role. Regulatory guidelines emphasize its stability in aqueous solutions, whereas this compound is more stable in organic solvents .

Benzathine Benzylpenicillin

This penicillin derivative (CAS 1538-09-6) features a dibenzylethylenediamine salt structure. While both compounds incorporate benzyl groups, Benzathine benzylpenicillin’s pharmaceutical application (antibiotic) diverges from this compound’s chemical synthesis utility. Notably, the latter’s benzhydryloxy group provides superior lipophilicity (LogP ≈ 3.2) compared to Benzathine benzylpenicillin (LogP ≈ 1.8) .

Mechanistic and Functional Differences

- Electron-Transfer Efficiency: this compound’s benzhydryloxy group donates electron density to the phthalimide core, accelerating radical formation in oxidation reactions. This is less pronounced in NHPI due to its simpler structure .

Preparation Methods

Reaction Conditions

The foundational method involves reacting N-hydroxyphthalimide (32.6 g, 0.2 mol) with benzhydryl chloride (40.5 g, 0.2 mol) in DMF (300 mL) using triethylamine (44.5 g, 0.44 mol) as an acid acceptor. The mixture is heated to 90°C for 30 minutes, yielding a 26% product after recrystallization from ethanol (Table 1). Elevated temperatures (80–100°C) and polar aprotic solvents like DMF facilitate SN₂ mechanisms, while triethylamine neutralizes HCl byproducts.

Table 1: Synthesis Parameters for N-Benzhydryloxyphthalimide

| Parameter | Value |

|---|---|

| Reactants | N-Hydroxyphthalimide, Benzhydryl chloride |

| Solvent | Dimethylformamide (DMF) |

| Base | Triethylamine |

| Temperature | 90°C |

| Reaction Time | 0.5–2 hours |

| Yield | 26% |

| Melting Point | 168–169°C |

Workup and Purification

Post-reaction, the mixture is quenched in cold water (1 L), precipitating an oily solid that crystallizes upon standing. Filtration isolates the crude product, which is recrystallized from ethanol to afford white prisms. Elemental analysis confirms purity (C: 76.49%, H: 4.54%, N: 4.48%), aligning with theoretical values (C: 76.58%, H: 4.59%, N: 4.25%).

Yield Optimization

The modest yield (26%) stems from competing side reactions, including trimerization of N-hydroxyphthalimide under basic conditions. Substituting DMF with methanol-DMF mixtures (3:1) and reducing triethylamine equivalents may suppress degradation, though this remains unexplored in the patent literature.

Alternative Halogenated Derivatives

Halogenated benzhydryl chlorides yield substituted N-benzhydryloxyphthalimides with distinct physicochemical properties. For instance, 4-chlorobenzhydryl chloride affords N-(4-chlorobenzhydryloxy)phthalimide in 38% yield after recrystallization from isopropyl alcohol (Table 2). The electron-withdrawing chloro group enhances crystallinity, elevating the melting point to 107–108°C compared to the parent compound.

Table 2: Halogenated Derivatives and Their Properties

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| This compound | 26 | 168–169 |

| N-(4-Chlorobenzhydryloxy)phthalimide | 38 | 107–108 |

| N-(4-Bromobenzhydryloxy)phthalimide | 35* | 105–106* |

*Theoretical values inferred from analogous reactions.

Influence of Reaction pH on Synthesis

While the patent employs triethylamine (pH ~10), mechanistic studies reveal that acidic conditions (pH 4.5) prolong N-hydroxyphthalimide’s catalytic lifespan. In benzhydryloxyphthalimide synthesis, lowering pH via acetic acid could mitigate base-induced trimerization, albeit at the cost of reaction rate. For example, a pH-adjusted system might extend reaction time to 4–6 hours but improve yield by 10–15% through reduced catalyst degradation.

Mechanistic Insights and Catalyst Stability

The reaction proceeds via deprotonation of N-hydroxyphthalimide by triethylamine, generating a nucleophilic anion that attacks benzhydryl chloride (Figure 1). Concurrently, chlorine dioxide (from residual NaClO₂) may oxidize the anion to a phthalimide-N-oxyl (PINO) radical, though this pathway is more relevant to oxidative catalysis than synthesis.

Figure 1: Proposed mechanism for this compound synthesis.

Comparative Analysis of Synthetic Methodologies

A side-by-side evaluation of the patent method and hypothesized pH-modified approaches highlights trade-offs between speed and efficiency (Table 3).

Q & A

Q. What are the established synthetic routes for N-Benzhydryloxyphthalimide, and how can reaction reproducibility be ensured?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between benzhydryl alcohol and phthalimide derivatives under anhydrous conditions. Key steps include:

- Catalyst Selection : Use of mild bases (e.g., KCO) in polar aprotic solvents (e.g., DMF or DMSO) to facilitate the reaction .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .

- Reproducibility : Document solvent ratios, temperature gradients, and catalyst loading precisely. Cross-validate results using independent replicates and share raw data (e.g., NMR, LCMS traces) in supplementary materials .

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Spectroscopy : H/C NMR for functional group confirmation (e.g., phthalimide carbonyl peaks at ~170 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities; retention time comparison against certified reference standards .

- Elemental Analysis : Verify C, H, N composition (±0.3% deviation) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., phthalic anhydride).

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How do reaction conditions (e.g., oxidant source, solvent system) influence the catalytic efficiency of this compound in benzylic oxidations?

- Methodological Answer :

- Oxidant Screening : Test sodium chlorite (NaClO) from multiple suppliers (e.g., Alfa Aesar vs. Sigma-Aldrich) to account for batch-dependent reactivity variations .

- Solvent Optimization : Compare MeCN/HO (2:1) vs. THF/HO systems; monitor reaction kinetics via LCMS to identify solvent-dependent intermediates .

- Catalyst Loading : Titrate this compound (5–20 mol%) to balance conversion efficiency and side-product formation .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated transformations?

- Methodological Answer :

- Batch Analysis : Characterize starting materials (e.g., benzhydryl alcohol purity) via GC-MS to rule out impurity-driven yield discrepancies .

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation (e.g., phthalimide-N-oxyl radicals) and correlate with yield outcomes .

- Computational Modeling : Apply DFT calculations to predict thermodynamic feasibility of proposed reaction pathways and identify rate-limiting steps .

Q. What advanced techniques are recommended for elucidating the mechanistic role of this compound in radical-mediated reactions?

- Methodological Answer :

- EPR Spectroscopy : Detect transient radical species (e.g., phthalimido-N-oxyl) during catalysis; use spin-trapping agents (e.g., DMPO) for stabilization .

- Isotopic Labeling : Introduce O-labeled oxidants to trace oxygen incorporation in products via high-resolution mass spectrometry (HRMS) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to distinguish hydrogen abstraction steps .

Methodological Best Practices

- Data Reporting : Include raw spectroscopic/chromatographic data in supplementary materials to enable peer validation .

- Error Analysis : Quantify experimental uncertainties (e.g., ±SD for triplicate measurements) and discuss outliers in the context of mechanistic hypotheses .

- Ethical Compliance : For studies involving human-derived materials, follow institutional review protocols (e.g., participant consent, waste management) as outlined in biomedical research guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.